Hymenolin

Description

Structure

3D Structure

Properties

CAS No. |

20555-05-9 |

|---|---|

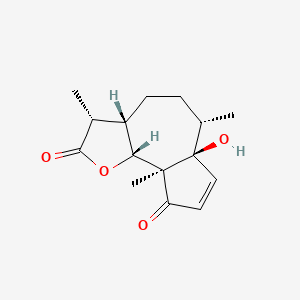

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3R,3aS,6S,6aS,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-3,3a,4,5,6,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-10,12,18H,4-5H2,1-3H3/t8-,9+,10-,12+,14-,15+/m0/s1 |

InChI Key |

OYBKYXUMZIXQDT-JWXRIFBJSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C(=O)O[C@H]2[C@]3([C@]1(C=CC3=O)O)C)C |

Canonical SMILES |

CC1CCC2C(C(=O)OC2C3(C1(C=CC3=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Hymenolin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenolin is a naturally occurring sesquiterpenoid lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities with a focus on its effects on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a select number of plant species, primarily within the Asteraceae family. The most well-documented natural sources of this compound are:

-

Parthenium hysterophorus : Commonly known as congress grass or famine weed, this invasive plant species is a significant source of this compound. It is also a known source of the related and more extensively studied sesquiterpenoid lactone, parthenin.[1][2][3][4][5]

-

Ambrosia salsola : This species, also a member of the Asteraceae family, has been identified as a natural source of this compound.[6]

The concentration of this compound within these plant sources can vary depending on factors such as geographical location, season of collection, and the specific plant part utilized for extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources is a multi-step process that involves extraction followed by chromatographic purification. While a universally standardized protocol for this compound does not exist, the following methodology is a composite of established techniques for the isolation of sesquiterpenoid lactones from Parthenium hysterophorus.

Experimental Protocol: Extraction and Preliminary Fractionation

Objective: To extract crude this compound and other sesquiterpenoid lactones from dried plant material.

Materials:

-

Dried and powdered aerial parts of Parthenium hysterophorus

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Maceration: The powdered plant material is macerated in methanol at room temperature for 72 hours. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with hexane and ethyl acetate. The hexane fraction, containing non-polar compounds, is typically discarded. The ethyl acetate fraction, which will contain the sesquiterpenoid lactones, is collected.

-

Drying and Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a semi-purified extract enriched with this compound.

Experimental Protocol: Chromatographic Purification

Objective: To isolate pure this compound from the enriched extract.

Materials:

-

Semi-purified extract from the previous step

-

Silica gel (230-400 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative or semi-preparative HPLC column (e.g., C18)

Procedure:

-

Silica Gel Column Chromatography: The semi-purified extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in hexane. The column is then eluted with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a spot corresponding to the expected Rf value of this compound are pooled.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, the pooled fractions are subjected to HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. The elution can be isocratic or a gradient, and detection is typically performed at a wavelength of around 210-220 nm. The peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound, as a member of the sesquiterpenoid lactone class of compounds, is presumed to exhibit a range of biological activities. While specific data for this compound is limited, the activities of structurally similar sesquiterpenoid lactones provide strong indications of its potential therapeutic effects.

Cytotoxic Activity

Sesquiterpenoid lactones are well-known for their cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biological macromolecules, such as sulfhydryl groups in proteins, leading to cellular dysfunction and apoptosis.

Table 1: Cytotoxicity of Structurally Related Sesquiterpenoid Lactones

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Parthenin | Various | Varies | [1] |

| Helenalin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | 0.15 - 0.59 µM | |

| Cumanin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | >10 µM |

Anti-inflammatory Activity and Modulation of Signaling Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Sesquiterpenoid lactones have been shown to possess potent anti-inflammatory properties, primarily through the modulation of key signaling pathways.

3.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. Sesquiterpenoid lactones are known to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and mediators.

Figure 1: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Sesquiterpenoid lactones have been demonstrated to modulate the MAPK pathway, which can contribute to their anti-inflammatory and cytotoxic effects.

Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid lactone primarily sourced from Parthenium hysterophorus and Ambrosia salsola, represents a promising natural product for further investigation. The established protocols for the isolation of similar compounds provide a solid foundation for obtaining pure this compound for research purposes. Based on the known biological activities of structurally related sesquiterpenoid lactones, this compound is likely to possess significant cytotoxic and anti-inflammatory properties.

Future research should focus on:

-

Developing a standardized and optimized protocol for the large-scale isolation of this compound to facilitate comprehensive biological evaluation.

-

Determining the specific IC50 values of this compound against a panel of human cancer cell lines.

-

Conducting in-depth studies to elucidate the precise molecular mechanisms by which this compound modulates the NF-κB, MAPK, and other relevant signaling pathways.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

The continued exploration of this compound holds the potential for the development of novel therapeutic agents for the treatment of various human diseases.

Experimental Workflow Overview

Figure 3: General experimental workflow for the isolation and evaluation of this compound.

References

- 1. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Adiponectin as Well as Compressive Forces Regulate in vitro β-Catenin Expression on Cementoblasts via Mitogen-Activated Protein Kinase Signaling Activation [frontiersin.org]

- 6. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Hymenolin and Other Sesquiterpene Lactones in Parthenium hysterophorus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenium hysterophorus, a prolific and invasive weed, is also a significant reservoir of bioactive secondary metabolites, primarily sesquiterpene lactones (SQLs). Among these, Parthenin is the most extensively studied, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and allelopathic effects. This technical guide delves into the discovery, isolation, and characterization of the key SQLs from P. hysterophorus, with a primary focus on Parthenin due to the wealth of available scientific data. While another significant SQL, Hymenolin, has been identified as a diastereomer of Parthenin, detailed research on its specific biological activities and mechanisms of action is less abundant. This document provides a comprehensive overview of the quantitative data, experimental protocols for isolation and analysis, and the known signaling pathways modulated by the primary SQLs from this plant, serving as a critical resource for researchers in natural product chemistry and drug discovery.

Introduction

Parthenium hysterophorus L., a member of the Asteraceae family, is notorious for its invasive nature and its detrimental effects on agriculture and public health, causing conditions like contact dermatitis and respiratory allergies.[1] However, this plant has also been a subject of intense scientific scrutiny for its rich phytochemical profile. The primary bioactive constituents of P. hysterophorus are sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring. The most notable SQLs isolated from this plant include Parthenin, this compound, Hysterin, and Ambrosin.[2][3] Parthenin is typically the major SQL, and consequently, the most well-characterized.[4] this compound is recognized as a diastereomer of Parthenin. This guide will focus predominantly on Parthenin as a representative SQL from P. hysterophorus, while acknowledging the presence and structural relationship of this compound.

Physicochemical and Spectroscopic Data of Parthenin

The structural elucidation of Parthenin has been accomplished through various spectroscopic techniques. A summary of the key quantitative data is presented below.

| Property | Data |

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| Appearance | White powder |

| Melting Point | 163-166 °C |

| Infrared (IR) νmax (cm-1) | 1707 (carbonyl group) |

| 1H NMR (500 MHz, MeOD) | δ 7.64 (d, J=5.9 Hz, H-3), 6.22 (d, J=2.5 Hz, H-6a), 6.13 (d, J=5.9 Hz, H-5), 5.73 (d, J=2.1 Hz, H-6b), 4.97 (d, J=7.9 Hz, H-8), 1.25 (s, C-14), 1.12 (d, J=7.6 Hz, C-15) |

| 13C NMR (125 MHz, CDCl3) | δ 213.43 (C=O), 172.84 (C=O, ester), 86.29 (C-8), 75.71 (C-3) and other signals for 15 carbon atoms. |

| Mass Spectrometry (HRIEMS) | m/z 262.30 |

Biological Activity of Parthenium hysterophorus Extracts and Parthenin

Extracts of P. hysterophorus and the isolated Parthenin have demonstrated significant cytotoxic and anti-inflammatory activities in numerous studies. The following tables summarize some of the key quantitative findings.

Cytotoxic Activity

| Extract/Compound | Cell Line(s) | Assay | IC50 Value(s) |

| Methanolic Extract of Flowers | MCF-7 (Breast Cancer), HeLa (Cervical Cancer) | MTT | 30.81 ± 0.09 ng/mL (MCF-7), 5.35 ± 0.03 ng/mL (HeLa) |

| Methanolic Extract | PC-3 (Prostate Cancer) | SRB | 0.11 µM |

| Ethanolic, Chloroform, and Aqueous Extracts | IGROV-I (Ovarian), A-549 (Lung), PC-3 (Prostate), MCF-7 (Breast), SF-295 (CNS) | SRB | Showed significant cytotoxicity, with methanol extract being the most potent.[3] |

| Leaf, Flower, and Root Extracts (various solvents) | HOP-62 (Lung), IGR-OV-1 (Ovary), A-549 (Lung), HCT-116 (Colon) | SRB | Ethanol extract of leaf showed 95% growth inhibition against IGR-OV-1 at 100 µg/mL.[5] |

| Parthenin | MDMB231 (Breast Cancer) | Showed very low cytotoxicity in one study.[6] |

Anti-inflammatory and Antioxidant Activity

| Extract/Compound | Model/Assay | Activity/IC50 Value |

| Ethanolic Extract of Leaves | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at a dose of 200 mg/kg.[7] |

| Ethanolic Root Extract | DPPH radical scavenging | IC50 = 3.53 µg/ml |

| Ethanolic Root Extract | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at a dose of 200 mg/kg. |

| Various solvent extracts | Urease, α-glycosidase, phosphodiesterase inhibition | Ethyl acetate, butanol, and aqueous extracts showed excellent urease inhibition. Methanolic, aqueous, and butanol extracts showed excellent α-glycosidase inhibition.[8] |

Experimental Protocols

Isolation of Parthenin from Parthenium hysterophorus

This protocol is a synthesized representation based on methodologies reported in the literature.[4]

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Parthenium hysterophorus.

-

Air-dry the leaves in the shade until they are brittle.

-

Grind the dried leaves into a coarse powder.

2. Extraction:

-

Perform successive solvent extraction of the powdered leaves (e.g., 50 g) using petroleum ether, followed by chloroform, and then methanol in a Soxhlet apparatus.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

3. Chromatographic Purification:

-

Adsorb the crude methanolic residue onto silica gel (100-200 mesh).

-

Pack the silica gel mixture into a glass column for column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., benzene:acetone, 4:1).

-

The fraction eluting at approximately 2% ethyl acetate in hexane typically contains Parthenin.[4]

4. Recrystallization:

-

Combine the Parthenin-containing fractions and concentrate them.

-

Re-chromatograph the concentrated fraction using a silica gel column if necessary for further purification.

-

Isolate the pure compound and recrystallize from a suitable solvent system to obtain crystalline Parthenin.

Characterization of Parthenin

1. Melting Point Determination:

-

Use a melting point apparatus to determine the melting point of the purified crystals.

2. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the compound to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry to determine the exact molecular weight and formula.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of the isolated compound.

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

3. Treatment:

-

Prepare various concentrations of the test compound (Parthenin) in the cell culture medium.

-

Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24-72 hours).

4. MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The anti-inflammatory and anti-cancer activities of sesquiterpene lactones like Parthenin are often attributed to their ability to modulate key cellular signaling pathways. The α-methylene-γ-lactone moiety present in many SQLs is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, such as cysteine residues in transcription factors and enzymes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cancer. Parthenin is known to inhibit the NF-κB pathway.

References

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. In Vitro Antibacterial, Antioxidant, and Cytotoxic Activities of Parthenium hysterophorus and Characterization of Extracts by LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Analysis and In Vitro and In Vivo Pharmacological Evaluation of Parthenium hysterophorus Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hymenolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenolin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data, this document primarily presents computed properties from reputable chemical databases alongside general experimental protocols applicable to the characterization of sesquiterpene lactones. This guide aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | (3aR,4S,7R,8aS,9aR)-4-hydroxy-4,8,9a-trimethyl-2,3,3a,4,5,7-hexahydroazuleno[6,5-b]furan-2,6(9aH)-dione | --INVALID-LINK-- |

| CAS Number | 20555-05-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 264.32 g/mol | --INVALID-LINK-- |

| Synonyms | Dihydroparthenin | --INVALID-LINK-- |

Physicochemical Properties

A comprehensive summary of the available physicochemical data for this compound is presented below. It is important to note that most of the quantitative data are computationally predicted and await experimental verification.

| Property | Value | Method | Reference |

| Melting Point | Not available | Experimental | |

| Boiling Point | Not available | Experimental | |

| Solubility | Not available | Experimental | |

| pKa | Not available | Experimental | |

| LogP (XLogP3) | 1.4 | Computed | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | Computed | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | Computed | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | Computed | --INVALID-LINK-- |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and structural elucidation of this compound. Currently, only limited experimental data is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for this compound is available in the SpectraBase database. The spectrum was acquired in Chloroform-d (CDCl₃).[1]

Table 3.1: ¹³C NMR Spectral Data (Predicted) (Note: Experimental chemical shifts should be determined for accurate structural assignment.)

| Atom Number | Predicted ¹³C Chemical Shift (ppm) |

| Assignments require experimental verification. | Data not available in searched resources. |

Other Spectroscopic Data

No experimental UV-Vis, Infrared (IR), or Mass Spectrometry (MS) data for this compound were found in the public domain during the literature search. General spectral characteristics for sesquiterpene lactones are described in the experimental protocols section.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of sesquiterpene lactones is well-documented to possess a range of biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are often attributed to the presence of the α,β-unsaturated carbonyl group, which can react with nucleophilic residues in cellular macromolecules.

Potential, yet unconfirmed, signaling pathways that may be affected by this compound include:

-

NF-κB Signaling Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. Inhibition often occurs through the alkylation of critical cysteine residues on proteins within this pathway.

-

STAT3 Signaling Pathway: The STAT3 pathway is another important target in cancer and inflammation. Some natural products have been shown to interfere with STAT3 activation and dimerization.

-

Apoptosis Pathways: The cytotoxic effects of sesquiterpene lactones are often mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Further research is required to elucidate the specific molecular targets and signaling cascades that this compound interacts with.

References

The Core Biological Activities of Sesquiterpenoid Lactones: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, quantitative biological data, and experimental evaluation of sesquiterpenoid lactones for drug discovery and development.

Sesquiterpenoid lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family, that have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][2][3] With over 5000 known compounds, this class of secondary metabolites is a rich source for the discovery of new therapeutic agents.[4] Their biological effects are vast, encompassing anti-inflammatory, cytotoxic, anti-malarial, anti-viral, and anti-microbial properties.[2][5][6] This technical guide provides a comprehensive overview of the core biological activities of sesquiterpenoid lactones, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Mechanisms of Action: Targeting Key Signaling Pathways

The diverse biological activities of sesquiterpenoid lactones are largely attributed to their ability to modulate key cellular signaling pathways, primarily through the chemical reactivity of the α-methylene-γ-lactone moiety, which can interact with nucleophilic sites on proteins, particularly cysteine residues.[7][8] This interaction can lead to the inhibition or activation of critical proteins involved in inflammation and cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenoid lactones are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways.[1][4][7] A major target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[9] Sesquiterpenoid lactones can inhibit the NF-κB pathway by preventing the degradation of the inhibitory IκB proteins, thereby blocking the translocation of the active NF-κB dimers to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[10][11][12]

Another critical pathway modulated by these compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation and cell survival.[13] Sesquiterpenoid lactones have been shown to interfere with the phosphorylation and activation of key kinases within this pathway, leading to a reduction in the inflammatory response.[13]

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is also a target for the immunomodulatory effects of sesquiterpenoid lactones.[1][4] This pathway is critical for signaling initiated by a wide range of cytokines and growth factors. By inhibiting the phosphorylation of JAKs and STATs, sesquiterpenoid lactones can suppress the inflammatory cascade mediated by these signaling molecules.[4]

Cytotoxic Activity

The cytotoxic and anti-cancer properties of many sesquiterpenoid lactones are of significant interest for drug development.[2][14] These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis . Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Sesquiterpenoid lactones can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[5][15]

Furthermore, the inhibition of the NF-κB and MAPK pathways, as described for their anti-inflammatory effects, also contributes to their cytotoxic activity, as these pathways are often constitutively active in cancer cells and promote their survival and proliferation.[13][16]

Quantitative Biological Data

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of several representative sesquiterpenoid lactones. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Sesquiterpenoid Lactone | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Parthenolide | GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 | Not Specified | [1] |

| A549 (Non-small cell lung cancer) | 15.38 ± 1.13 | Not Specified | [1] | |

| PC-9 (Non-small cell lung cancer) | 15.36 ± 4.35 | Not Specified | [1] | |

| H1650 (Non-small cell lung cancer) | 9.88 ± 0.09 | Not Specified | [1] | |

| H1299 (Non-small cell lung cancer) | 12.37 ± 1.21 | Not Specified | [1] | |

| SiHa (Cervical cancer) | 8.42 ± 0.76 | Not Specified | [17] | |

| MCF-7 (Breast cancer) | 9.54 ± 0.82 | Not Specified | [17] | |

| LNCaP (Prostate cancer) | 8.9 ± 1.9 | 72 | [10] | |

| PC3 (Prostate cancer) | 2.7 ± 1.1 | 72 | [10] | |

| DU145 (Prostate cancer) | 4.7 ± 1.9 | 72 | [10] | |

| HCT-116 (p53+/+) (Colorectal cancer) | 17.6 ± 1.8 | 72 | [10] | |

| HCT-116 (p53-/-) (Colorectal cancer) | 41.6 ± 1.2 | 72 | [10] | |

| U87.MG (Glioblastoma) | 46.0 ± 3.8 | 72 | [10] | |

| Costunolide | CCRF-CEM (T-cell acute lymphoblastic leukemia) | >20 | 24 | [7] |

| MIA PaCa-2 (Pancreatic carcinoma) | >20 | 24 | [7] | |

| Dehydrocostus Lactone | BON-1 (Pancreatic neuroendocrine tumor) | 71.9 | 24 | [2] |

| BON-1 (Pancreatic neuroendocrine tumor) | 52.3 | 48 | [2] | |

| HCC70 (Triple-negative breast cancer) | 1.11 ± 1.31 | Not Specified | [5] | |

| MCF-7 (Breast cancer) | 24.70 ± 1.25 | Not Specified | [5] | |

| MDCK (Renal distal tubular epithelial cells) | 0.99 | Not Specified | [18] | |

| NRK-49F (Renal interstitial fibroblast cells) | 2.1 | Not Specified | [18] | |

| CHO (Ovarian epithelial cells) | 5.15 | Not Specified | [18] | |

| Alantolactone | HL60 (Human leukemia) | 3.26 | 72 | [6] |

| K562 (Human leukemia) | 2.75 | 72 | [6] | |

| HL60/ADR (Drug-resistant leukemia) | 3.28 | 72 | [6] | |

| K562/A02 (Drug-resistant leukemia) | 2.73 | 72 | [6] | |

| THP-1 (Human AML) | 2.17 | 72 | [6] | |

| KG1a (LSCs-like cell line) | 2.75 | 72 | [6] | |

| Helenalin | T47D (Breast cancer) | 4.69 | 24 | [13] |

| T47D (Breast cancer) | 3.67 | 48 | [13] | |

| T47D (Breast cancer) | 2.23 | 72 | [13] | |

| GLC4 (Human lung carcinoma) | 0.5 | 2 | [3] |

| Sesquiterpenoid Lactone | Assay | IC50 (µM) | Cell Line/System | Reference |

| Costunolide | TNF-α production | 2.05 | RAW264.7 | [4][16] |

| Nitric Oxide production | >50 | RAW264.7 | [19] | |

| Dehydrocostus Lactone | TNF-α production | 2.06 | RAW264.7 | [4][16] |

| Cynaropicrin | TNF-α production | 8.24 | RAW264.7 | [8] |

| Reynoso | TNF-α production | 87.4 | RAW264.7 | [8] |

| Santamarine | TNF-α production | 105 | RAW264.7 | [8] |

| 8-epiisoamberboin | Nitric Oxide production | 23.76 | Murine peritoneal cells | [14] |

| 8-deoxylactucin | Nitric Oxide production | 2.81 | Murine peritoneal cells | [14] |

| Eupatolide | Nitric Oxide production | >50 | Murine peritoneal cells | [14] |

| 1β,15-dihydroxy-5αH,7αH-eudesma-3,11(13)-dien-12,6α-olide | Nitric Oxide production | 0.8 | RAW264.7 | [19] |

| Unnamed Eudesmanolide (Compound 5) | Nitric Oxide production | 3.2 ± 0.4 | RAW264.7 | [20] |

| Unnamed Sesquiterpenoid (Compound 9) | Nitric Oxide production | 7.39 ± 0.36 | RAW264.7 | [21] |

| Unnamed Sesquiterpenoid (Compound 12) | Nitric Oxide production | 6.35 ± 0.26 | RAW264.7 | [21] |

| Unnamed Sesquiterpenoid (Compound 13) | Nitric Oxide production | 5.39 ± 0.18 | RAW264.7 | [21] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of sesquiterpenoid lactones. Below are methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid lactone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, by quantifying its stable metabolite, nitrite, in the culture supernatant.

Materials:

-

RAW 264.7 macrophage cells

-

96-well microtiter plates

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

-

Sodium nitrite (NaNO2) for standard curve

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid lactone for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with medium only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: Add an equal volume of the freshly prepared Griess reagent to the supernatant in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Anti-inflammatory Assessment: Cytokine ELISA (e.g., TNF-α)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, in cell culture supernatants.

Materials:

-

ELISA kit for the specific cytokine (e.g., human or mouse TNF-α) containing:

-

Antibody-coated 96-well plate

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Recombinant cytokine standard

-

-

Microplate reader

Procedure (General Sandwich ELISA Protocol):

-

Plate Preparation: Prepare the antibody-coated plate according to the kit instructions.

-

Standard and Sample Addition: Add the recombinant cytokine standards and the collected cell culture supernatants to the wells. Incubate as per the kit's instructions (typically 1-2 hours at room temperature).

-

Washing: Wash the plate several times with the wash buffer to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples and determine the IC50 value for its inhibition.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sesquiterpenoid lactones and a general experimental workflow for their biological evaluation.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of sesquiterpenoid lactones.

Caption: Overview of the MAPK/ERK signaling cascade and points of inhibition by sesquiterpenoid lactones.

Caption: The intrinsic apoptosis pathway induced by sesquiterpenoid lactones.

Caption: General experimental workflow for evaluating the biological activity of sesquiterpenoid lactones.

Conclusion

Sesquiterpenoid lactones represent a vast and promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. Their ability to modulate multiple key signaling pathways underscores their importance as lead compounds for drug discovery. This guide provides a foundational understanding of their biological activities, quantitative data for comparative analysis, and detailed experimental protocols to aid researchers in the systematic evaluation of these valuable natural compounds. Further investigation into the structure-activity relationships and the development of novel derivatives will continue to unlock the full therapeutic potential of sesquiterpenoid lactones.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. arborassays.com [arborassays.com]

- 12. lifetechindia.com [lifetechindia.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 21. broadpharm.com [broadpharm.com]

Hymenolin's Role in Plant Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenolin, a pseudoguaianolide sesquiterpene lactone found in various plant species, particularly Parthenium hysterophorus, plays a significant role in the chemical ecology of its host. This technical guide provides an in-depth analysis of this compound's functions in allelopathy, defense against herbivores, and antimicrobial activities. Drawing parallels with the closely related and extensively studied compound parthenin, this document synthesizes available quantitative data, details experimental protocols for its study, and visualizes the potential signaling pathways involved in its mode of action. This guide is intended to be a comprehensive resource for researchers in chemical ecology, natural product chemistry, and drug development, offering insights into the ecological significance and potential applications of this compound.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to navigate their complex ecological landscapes. Among these are secondary metabolites, a diverse group of organic compounds not directly involved in the normal growth, development, or reproduction of an organism. Sesquiterpene lactones (STLs) are a prominent class of secondary metabolites, and this compound is a notable member of this group. Chemically, this compound is characterized by its C15H20O4 formula and is a diastereomer of parthenin, another well-known STL from Parthenium hysterophorus.[1] The biological activities of these compounds are largely attributed to the α-methylene-γ-lactone moiety, which can react with biological nucleophiles, leading to a range of ecological effects.[2] This guide explores the multifaceted role of this compound in plant chemical ecology, focusing on its allelopathic, anti-herbivore, and antimicrobial properties.

Quantitative Data on this compound and Parthenin

To provide a quantitative understanding of this compound's ecological role, this section summarizes key data on its concentration in plant tissues and its biological activities. Due to the limited availability of specific quantitative data for this compound, data for its diastereomer, parthenin, is also presented as a close proxy.

Concentration in Parthenium hysterophorus

The concentration of parthenin, and by extension this compound, varies significantly among different tissues of Parthenium hysterophorus. This differential distribution is crucial for understanding its ecological function, as it dictates the amount of the compound an interacting organism might encounter.

| Plant Part | Parthenin Concentration (% dry weight) | Reference |

| Leaves | 0.30% | [1][3] |

| Inflorescence | 0.30% | [1][3] |

| Fruits | 0.15% | [1][3] |

| Roots | 0.10% | [1][3] |

| Stem | 0.02% | [1][3] |

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Parthenin has been shown to be a potent allelochemical, and this compound is expected to have similar activity.

| Target Species | Bioassay Parameter | ED50/IC50 of Parthenin (µg/mL) | Reference |

| Ageratum conyzoides | Root Length Inhibition | 51.8 | [4] |

| Ageratum conyzoides | Germination Inhibition | 289.9 | [4][5] |

| Echinochloa crus-galli | Root Length Inhibition | >1000 | [4] |

| Eragrostis curvula | Root Length Inhibition | >1000 | [4] |

| Lactuca sativa | Root Length Inhibition | >1000 | [4] |

| Cassia tora | Germination Inhibition | 364 | [6] |

| Cassia tora | Plumule Length Inhibition | 738 | [6] |

| Cassia tora | Radicle Length Inhibition | 427 | [6] |

Anti-herbivore Activity

This compound and parthenin act as feeding deterrents and growth inhibitors for a variety of insect herbivores.

| Insect Species | Bioassay Parameter | LC50 of Parthenin (mg/L) | Reference |

| Spodoptera litura | Antifeedant Activity | Moderately active | [6] |

| Callosobruchus maculatus | Insecticidal Activity (72h) | 32 (for a pyrazoline adduct derivative) | [6] |

| Plutella xylostella (larvae) | Toxicity (96h) | 1709.42 | [7] |

| Aphis craccivora | Toxicity | 839 | [7] |

| Spodoptera litura (larvae) | Growth Rate Reduction (50mg methanol extract) | 80.4% reduction | [8] |

Antimicrobial Activity

This compound and parthenin have demonstrated inhibitory effects against a range of microbial pathogens.

| Microbial Strain | Extract/Compound | MIC (mg/mL) | Reference |

| Staphylococcus aureus | C. myricoides extract | 3.9 | [9] |

| Staphylococcus aureus | D. stramonium extract | 3.9 | [9] |

| Staphylococcus aureus | K. marmorata root extract | 3.9 | [9] |

| Escherichia coli | P. hysterophorus extracts | Variable | [10] |

| Pseudomonas aeruginosa | P. hysterophorus extracts | Variable | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the ecological roles of this compound.

Extraction and Purification of this compound

A robust extraction and purification protocol is essential for obtaining pure this compound for bioassays and structural elucidation.

Methodology:

-

Plant Material Preparation: Air-dry the desired plant parts (e.g., leaves of P. hysterophorus) at room temperature and grind them into a fine powder.

-

Solvent Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with n-hexane to remove non-polar compounds.

-

Subsequently, extract the marc with methanol to obtain the crude extract containing this compound.[11]

-

-

Column Chromatography:

-

Subject the crude methanolic extract to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[2]

-

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Pool the fractions rich in this compound and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Allelopathy Bioassay

This protocol assesses the inhibitory effect of this compound on seed germination and seedling growth of target plant species.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of pure this compound in a suitable solvent (e.g., acetone) and make serial dilutions to obtain a range of concentrations.

-

Petri Dish Assay:

-

Line sterile Petri dishes with filter paper.

-

Apply a known volume of each this compound concentration to the filter paper and allow the solvent to evaporate completely. A control with only the solvent should be included.

-

Place a predetermined number of seeds of the target plant species (e.g., 20 seeds of Lactuca sativa) on the treated filter paper.

-

Moisten the filter paper with a standard volume of distilled water.

-

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., a growth chamber at 25°C with a 12-hour photoperiod) for a specified duration (e.g., 7 days).

-

Data Collection: After the incubation period, record the number of germinated seeds, and measure the radicle and plumule length of the seedlings.[11]

-

Data Analysis: Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the control. Determine the IC50 (concentration for 50% inhibition) or ED50 (effective dose for 50% response) values.

Insect Feeding Deterrence Bioassay

This bioassay evaluates the antifeedant properties of this compound against herbivorous insects.

Methodology:

-

Diet Preparation: Prepare an artificial diet suitable for the test insect or use leaf discs from a host plant.

-

Treatment Application:

-

For artificial diets, incorporate this compound at various concentrations into the diet before it solidifies.

-

For leaf discs, apply a known volume of this compound solution to the surface of the discs and allow the solvent to evaporate.

-

-

Bioassay Setup:

-

In a choice test, provide each insect with both a treated and a control diet/leaf disc.

-

In a no-choice test, provide each insect with only a treated or a control diet/leaf disc.

-

Place individual larvae in separate containers with the diet.

-

-

Incubation: Maintain the insects under controlled environmental conditions.

-

Data Collection:

-

After a predetermined period (e.g., 24-48 hours), measure the amount of diet consumed (e.g., by weight or area).

-

Record the weight of the larvae to determine growth rates.

-

-

Data Analysis: Calculate a feeding deterrence index and the relative growth rate of the larvae on the treated diets compared to the control.[8]

Antimicrobial Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria).

-

Serial Dilution:

-

In a 96-well microtiter plate, add a specific volume of sterile growth medium to each well.

-

Add a stock solution of this compound to the first well and perform two-fold serial dilutions across the plate.

-

-

Inoculation: Inoculate each well with a standardized volume of the microbial suspension. Include positive (microbe and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[9][12][13][14][15]

-

MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.[9]

Signaling Pathways in this compound-Mediated Plant Defense

The defensive actions of this compound are likely mediated through the modulation of key plant signaling pathways, primarily the jasmonic acid (JA) and salicylic acid (SA) pathways. These pathways are central to the plant's response to biotic stresses.

Jasmonic Acid (JA) Pathway in Anti-herbivore Defense

The JA pathway is typically activated in response to wounding and herbivore attack. This compound, as an anti-herbivore compound, is likely to be involved in or influenced by this pathway.

Upon herbivore attack, the plant initiates the biosynthesis of JA, which is then converted to its bioactive form, JA-isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor complex, leading to the degradation of JAZ repressor proteins. This degradation releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes. These genes encode for proteins involved in the production of defensive compounds, including other secondary metabolites. It is plausible that this compound biosynthesis is, at least in part, regulated by the JA signaling pathway, leading to an induced defense response.

Salicylic Acid (SA) Pathway in Antimicrobial Defense

The SA pathway is predominantly associated with defense against biotrophic and hemibiotrophic pathogens. The antimicrobial properties of this compound suggest a potential link to this pathway.

Following pathogen recognition, SA levels in the plant increase, leading to the activation of the NPR1 protein. Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of pathogenesis-related (PR) genes. The products of these genes have direct antimicrobial activity or are involved in reinforcing the plant's defenses. While the primary antimicrobial effect of this compound is likely through direct interaction with microbes, its presence could also prime or enhance the SA-mediated defense response.

Conclusion

This compound, a sesquiterpene lactone from Parthenium hysterophorus and other plant species, is a key player in plant chemical ecology. Through its allelopathic, anti-herbivore, and antimicrobial activities, it significantly influences the interactions of its host plant with its environment. The quantitative data, though more readily available for its diastereomer parthenin, clearly indicates the potent biological activity of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other natural products. Furthermore, understanding the interplay between this compound and plant signaling pathways like the JA and SA pathways will be crucial for a complete picture of its ecological role and for harnessing its potential in agriculture and medicine. Future research should focus on generating more specific quantitative data for this compound, elucidating the precise molecular mechanisms of its interaction with signaling pathways, and exploring its potential for the development of novel biopesticides and therapeutic agents.

References

- 1. Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Pesticidal properties of parthenin (from Parthenium hysterophorus) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianjab.com [asianjab.com]

- 9. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 10. thepab.org [thepab.org]

- 11. iscientific.org [iscientific.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Hymenialdisine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a marine-derived natural product isolated from sponges of the Axinella genus, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the anti-inflammatory properties of Hymenialdisine and its derivatives, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. Hymenialdisine exhibits robust inhibitory effects on key inflammatory pathways, primarily through the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document consolidates the current scientific knowledge, presenting data in a structured format to facilitate research and development efforts in the field of anti-inflammatory drug discovery.

Introduction

Chronic inflammation is a critical underlying factor in a multitude of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a paramount goal in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. Hymenialdisine, a brominated pyrrole-azepine alkaloid, has garnered considerable attention for its broad-spectrum kinase inhibitory activity and subsequent anti-inflammatory effects. This whitepaper will detail the current understanding of Hymenialdisine's anti-inflammatory potential, with a focus on its molecular targets and cellular effects.

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Hymenialdisine exerts its anti-inflammatory effects by targeting multiple key kinases and transcription factors that are central to the inflammatory response. The primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Hymenialdisine has been shown to be a potent inhibitor of the NF-κB pathway.[1]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Hymenialdisine and its derivative, 10Z-Hymenialdisine, have been demonstrated to inhibit TNF-α-induced NF-κB activation by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[1] This inhibitory action effectively blocks the downstream expression of NF-κB-dependent pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by Hymenialdisine.

Inhibition of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates inflammation. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated in response to various extracellular stimuli, including inflammatory cytokines, and they, in turn, phosphorylate and activate downstream transcription factors, leading to the production of pro-inflammatory mediators.

Hymenialdisine and its derivatives are potent inhibitors of several kinases within the MAPK pathway.[2] Specifically, Hymenialdisine has been shown to be a remarkably potent inhibitor of MEK (MAPK/ERK kinase), a key upstream activator of ERK.[2] By inhibiting MEK, Hymenialdisine effectively blocks the activation of the downstream ERK pathway, thereby suppressing the expression of inflammatory genes.

Caption: Inhibition of the MAPK/ERK signaling pathway by Hymenialdisine.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of Hymenialdisine and its derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting key kinases and cytokine production.

| Target | Compound | IC50 Value | Reference |

| MEK | Hymenialdisine | 3.0 nM | [2] |

| MEK | Debromohymenialdisine | 6.0 nM | [2] |

| Protein Kinase C (PKC) | Hymenialdisine | 0.8 µM | [2] |

| Interleukin-2 (IL-2) Production | Hymenialdisine | 2.4 µM | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Hymenialdisine | 1.4 µM | [3] |

| Interleukin-2 (IL-2) Production | Indoloazepine derivative | 3.5 µM | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Indoloazepine derivative | 8.2 µM | [3] |

| Checkpoint Kinase 2 (Chk2) | Indoloazepine derivative | 8 nM | [4] |

Experimental Protocols

The following sections outline the general methodologies employed in the studies cited in this whitepaper. For detailed protocols, readers are encouraged to consult the original research articles.

Cell Culture and Treatments

-

Cell Lines: Pancreatic cancer cell lines (e.g., BxPC-3) and human endothelial cells (e.g., EA.hy926) are commonly used.[1]

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of Hymenialdisine or its derivatives for specific durations, often in the presence of an inflammatory stimulus like TNF-α.

NF-κB Translocation Assay (ELISA)

This assay quantifies the amount of activated NF-κB (p65) in the nucleus.

-

Cell Lysis: Nuclear extracts are prepared from treated and untreated cells.

-

ELISA: The nuclear extracts are added to a microplate pre-coated with an antibody specific for the p65 subunit of NF-κB.

-

Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.

-

Quantification: The absorbance is measured, which is proportional to the amount of nuclear p65.

Caption: General workflow for NF-κB p65 translocation ELISA.

Cytokine Production Assays (ELISA)

This method is used to measure the concentration of pro-inflammatory cytokines such as IL-2, IL-6, IL-8, and TNF-α in cell culture supernatants.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA: The supernatants are added to microplates coated with a capture antibody specific for the cytokine of interest.

-

Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate.

-

Quantification: The resulting colorimetric signal is measured and compared to a standard curve to determine the cytokine concentration.

In Vivo Anti-inflammatory Studies

While detailed protocols are limited in the provided search results, in vivo studies typically involve the following:

-

Animal Models: Mouse models of inflammation are commonly used, such as those induced by subcutaneous injection of cancer cells.[5]

-

Treatment: Hymenialdisine is administered to the animals, often via intraperitoneal injection.

-

Assessment: The anti-inflammatory effects are evaluated by measuring tumor growth, angiogenesis, and the expression of inflammatory markers in tissues.[5]

Conclusion and Future Directions

Hymenialdisine and its derivatives represent a promising class of anti-inflammatory agents with well-defined mechanisms of action targeting the NF-κB and MAPK signaling pathways. The potent, low nanomolar to micromolar inhibition of key inflammatory kinases highlights their potential for further development.

Future research should focus on:

-

In-depth in vivo studies: Comprehensive preclinical studies in various animal models of inflammatory diseases are needed to establish the efficacy and safety profile of Hymenialdisine.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Hymenialdisine is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) studies: Further chemical modifications of the Hymenialdisine scaffold could lead to the development of analogues with improved potency, selectivity, and drug-like properties.

References

- 1. 10Z-Hymenialdisine inhibits angiogenesis by suppressing NF-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of cytokine production by hymenialdisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibition of checkpoint kinase activity by a hymenialdisine-derived indoloazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for Hymenolin Extraction from Parthenium Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and quantification of Hymenolin, a sesquiterpene lactone found in the leaves of Parthenium hysterophorus. The methodologies outlined are based on established procedures for the isolation of sesquiterpene lactones from plant materials.

Data Presentation

The efficiency of phytochemical extraction from Parthenium hysterophorus is highly dependent on the solvent system used. The following table summarizes the yield of total crude extract from Parthenium leaves using various solvents. While specific yield data for this compound is not extensively reported, the total extract yield provides a baseline for optimizing the extraction process.

| Solvent System | Extraction Method | Temperature (°C) | Duration (h) | Total Extract Yield (%) | Reference |

| Methanol | Maceration | 25 ± 2 | 72 | 15.4 ± 1.2 | [1] |

| Ethanol | Soxhlet | 78 | 24 | 12.8 ± 0.9 | [2] |

| Chloroform | Maceration | 25 ± 2 | 72 | 8.2 ± 0.7 | [3] |

| Hexane | Soxhlet | 69 | 24 | 4.5 ± 0.5 | [4] |

| Acetone | Maceration | 25 ± 2 | 48 | 10.1 ± 0.8 | [5] |

| Water | Maceration | 30 | 17 | Not specified | [6][7] |

Experimental Protocols

Protocol 1: Extraction of Crude Sesquiterpene Lactone-Enriched Fraction

This protocol describes a method for obtaining a crude extract from Parthenium leaves that is enriched with sesquiterpene lactones, including this compound.

Materials:

-

Dried and powdered leaves of Parthenium hysterophorus

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Distilled water

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Glass column for chromatography

-

Silica gel (60-120 mesh)

Procedure:

-

Maceration: Soak 100 g of dried, powdered Parthenium leaves in 500 mL of methanol in a sealed container for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude methanol extract in 200 mL of distilled water and transfer to a separatory funnel. Perform liquid-liquid extraction three times with 150 mL of ethyl acetate for each extraction.

-

Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the ethyl acetate extract using a rotary evaporator to yield a sesquiterpene lactone-enriched fraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general HPLC method that can be adapted for the quantification of this compound in the enriched extract. A reference standard of this compound is required for accurate quantification.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the sesquiterpene lactone-enriched fraction in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Caption: Workflow for this compound Extraction from Parthenium Leaves.

Caption: Proposed Apoptotic Signaling Pathway for this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cell Signal Pathway Involving Laminin-5, α3β1 Integrin, and Mitogen-activated Protein Kinase Can Regulate Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Quantification of Hymenolin

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a sesquiterpene lactone. The described method is based on established analytical practices for the quantification of structurally related compounds and is intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound (IUPAC name: (3R,3aS,6S,6aS,9aS,9bR)-6a-hydroxy-3,6,9a-trimethyl-3,3a,4,5,6,9b-hexahydroazuleno[8,7-b]furan-2,9-dione; Molecular Formula: C₁₅H₂₀O₄) is a sesquiterpene lactone, a class of natural products of considerable interest for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the quantification of this compound.

Principle of the Method

The proposed method utilizes RP-HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is employed to retain the moderately polar this compound. Elution is achieved using a gradient of acetonitrile and water, which allows for the separation of compounds with varying polarities. An acidic modifier is included in the mobile phase to ensure good peak shape. Quantification is performed by UV detection at a wavelength optimized for the chromophores present in the this compound molecule.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Acetic Acid) (HPLC grade)

-

Methanol (HPLC grade)

-

Sample matrix (e.g., plasma, plant extract, formulation excipients)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][2][3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 15.0 70 17.0 95 20.0 95 21.0 30 | 25.0 | 30 |

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for a plant extract; modifications will be necessary for other matrices.

-

Extraction: Accurately weigh 1 g of the powdered sample material and extract with 20 mL of methanol by sonication for 30 minutes.[5]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2][6]

Method Validation Parameters

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are key to ensuring the method is fit for its intended purpose.

| Parameter | Specification | Description |

| Linearity | R² ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[1][2] |

| Range | 1 - 100 µg/mL | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] |

| Accuracy | 98.0% - 102.0% Recovery | The closeness of the test results obtained by the method to the true value. |

| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] |

| Specificity | No interfering peaks at the retention time of this compound | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification by HPLC.

Logical Relationship of Method Validation Parameters

Caption: Relationship of method development and validation.

References

- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Note: Quantitative Analysis of Hymenolin by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenolin, a sesquiterpene lactone, has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices during preclinical and clinical development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of semi-volatile compounds like this compound. This application note provides a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of this compound

This protocol outlines the extraction of this compound from a plant matrix.

Materials:

-

Plant material (e.g., dried leaves)

-

Methanol, HPLC grade

-

Deionized water

-

Dichloromethane, HPLC grade

-

Anhydrous sodium sulfate